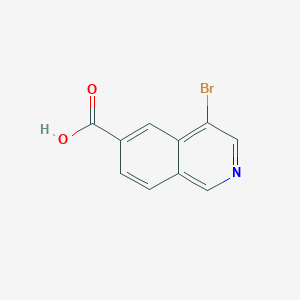

4-Bromoisoquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

4-bromoisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWCQTRYIQADHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637280-23-9 | |

| Record name | 4-bromoisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 4-Bromoisoquinoline-6-carboxylic acid

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesis and the rational design of novel molecular entities are paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the isoquinoline scaffold is of significant interest. This guide provides an in-depth technical overview of 4-Bromoisoquinoline-6-carboxylic acid, a key intermediate whose strategic placement of functional groups—a bromine atom, a carboxylic acid, and a nitrogen-containing aromatic system—offers a triad of chemical reactivity and physicochemical properties essential for the development of targeted therapeutics.

This document moves beyond a simple recitation of data. It is intended for the practicing researcher, scientist, and drug development professional, offering not just the "what" but the "why" behind the analytical methodologies used to characterize this compound. We will explore its core properties, provide validated experimental protocols for its analysis, and discuss the implications of its structural features for its application in medicinal chemistry, particularly in the context of developing inhibitors for targets like dihydroorotate dehydrogenase (DHODH)[1][2][3].

Section 1: Molecular Identity and Structural Attributes

The foundation of any chemical characterization lies in the unambiguous identification of the molecule. 4-Bromoisoquinoline-6-carboxylic acid is a precisely defined structure, providing distinct handles for both analytical assessment and synthetic elaboration.

| Identifier | Data |

| CAS Number | 1637280-23-9[4] |

| Molecular Formula | C₁₀H₆BrNO₂[4] |

| Molecular Weight | 252.06 g/mol [4] |

| IUPAC Name | 4-bromoisoquinoline-6-carboxylic acid |

| SMILES | O=C(C1=CC2=C(C=NC=C2Br)C=C1)O[4] |

Structural Analysis:

The molecule's architecture is a confluence of three critical functional domains:

-

The Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This imparts a degree of basicity and a planar structure that can engage in π-stacking interactions within biological targets. The aromatic nature makes the molecule amenable to UV-Vis spectroscopic detection.

-

The Carboxylic Acid Group (-COOH): Positioned at the 6-position, this group is the primary acidic center of the molecule. It is a key hydrogen bond donor and acceptor, crucial for forming interactions with amino acid residues in enzyme active sites, such as the salt bridge formation observed with arginine in DHODH inhibitors[2]. Its presence dictates the molecule's pH-dependent solubility and is a common pharmacophore in drug design[5].

-

The Bromine Atom (-Br): Located at the 4-position, the bromo-substituent serves two primary roles. First, it acts as a versatile synthetic handle, enabling diversification of the molecular scaffold through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[1]. Second, its mass and isotopic signature provide a clear identifier in mass spectrometry.

Section 2: Core Physicochemical Properties

Understanding the physicochemical profile of a compound is essential for predicting its behavior in both chemical reactions and biological systems. The following table summarizes computed and expected properties.

| Property | Value / Expected Behavior | Rationale & Significance |

| Calculated LogP | 2.6955[4] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| TPSA | 50.19 Ų[4] | The Topological Polar Surface Area is within the range typical for orally bioavailable drugs. |

| Hydrogen Bond Donors | 1 (from -COOH)[4] | Critical for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from -COOH and N)[4] | Provides multiple points for electrostatic interactions. |

| Acidity (pKa) | Carboxylic Acid pKa: ~4-5 (Estimated)Isoquinoline N pKa: ~2-3 (Estimated) | The carboxylic acid group is the dominant acidic site, making the compound soluble in aqueous bases. The electron-withdrawing nature of the ring system and the bromine atom will slightly lower the pKa of the isoquinoline nitrogen compared to the parent isoquinoline (pKa ~5.4). |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol, as well as in basic aqueous solutions (e.g., aq. NaHCO₃, NaOH). | The crystalline nature and aromatic core limit aqueous solubility at neutral pH, while the carboxylic acid ensures solubility in basic media. |

| Melting Point | Not experimentally reported in public literature. Expected to be a high-melting solid (>200°C). | The parent compound, 4-Bromoisoquinoline, has a melting point of 40-43°C[6][7]. The addition of the carboxylic acid allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, significantly increasing the melting point. |

Section 3: Analytical Characterization Methodologies

A multi-technique approach is required for the unambiguous confirmation of structure and purity. The protocols described below represent a self-validating system, where chromatographic, spectroscopic, and spectrometric data converge to provide a complete profile of the molecule.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 4-Bromoisoquinoline-6-carboxylic acid. The methodology separates the target analyte from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For carboxylic acids, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., containing 0.1% formic or trifluoroacetic acid) ensures the carboxylic acid remains in its neutral, protonated form (-COOH), which leads to better retention on the nonpolar column and results in sharp, symmetrical peak shapes.

Experimental Protocol: Purity Determination by RP-HPLC

-

Sample Preparation: Accurately weigh ~1 mg of 4-Bromoisoquinoline-6-carboxylic acid and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: 254 nm (chosen due to the strong absorbance of the aromatic isoquinoline core).

-

Column Temperature: 30°C.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.

Workflow Visualization: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Structural Elucidation: Spectroscopic & Spectrometric Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).

-

Aromatic Protons (5H): In the range of 7.5-9.5 ppm. The exact chemical shifts and coupling constants (J-values) will depend on the electronic effects of the bromine, nitrogen, and carboxylic acid groups. The proton at the C1 position, adjacent to the nitrogen, is expected to be one of the most downfield aromatic signals.

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon (-C=O): A signal around 165-175 ppm.

-

Aromatic Carbons (10C): Multiple signals in the 120-150 ppm range. The carbon bearing the bromine (C4) will be shifted relative to a non-substituted carbon.

-

2. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and offers structural information through fragmentation analysis. For this molecule, electrospray ionization (ESI) is a suitable technique.

-

Expected Mass Spectrum (ESI-Negative Mode):

-

Molecular Ion: A strong peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 250.96.

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the [M-H]⁻ peak will appear as a doublet of two peaks of almost equal intensity, separated by 2 Da (i.e., at m/z 250.96 and 252.96). This doublet is a definitive confirmation of the presence of a single bromine atom.

-

-

Expected Fragmentation (MS/MS):

-

Loss of CO₂ (44 Da) from the carboxylate anion to give a fragment at m/z ≈ 206.96 / 208.96.

-

Loss of the carboxyl group •COOH (45 Da) in positive ion mode is also a common fragmentation pathway for carboxylic acids[8].

-

Visualization: Predicted ESI-MS Fragmentation

Caption: Predicted fragmentation in ESI-MS/MS.

3. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

-

Section 4: Handling and Storage

-

Storage: The compound should be stored at room temperature in a dry, well-sealed container to prevent hydration[4].

-

Safety: As an intermediate for pharmaceutical synthesis, standard laboratory precautions should be taken. This includes using personal protective equipment (gloves, safety glasses) and handling the compound in a well-ventilated area or fume hood[9].

Conclusion

4-Bromoisoquinoline-6-carboxylic acid is a compound of significant synthetic and medicinal value. Its physicochemical profile—characterized by moderate lipophilicity, key hydrogen bonding features, and dual handles for chemical modification—makes it an ideal starting point for library synthesis in drug discovery programs. The analytical methodologies detailed in this guide, from chromatographic purity assessment to comprehensive spectroscopic and spectrometric characterization, provide a robust framework for researchers to validate its quality and confidently employ it in their synthetic endeavors. The convergence of these analytical data points provides the high degree of certainty required in the rigorous field of pharmaceutical development.

References

- What is the synthesis of 4-bromoquinoline-6-carboxylic acid? - FAQ - Guidechem.

- Exploring 4-Bromoisoquinoline: Properties, Applic

- 1637280-23-9 | 4-Bromoisoquinoline-6-carboxylic acid - ChemScene.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz

- Modern Analytical Technique for Characteriz

- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchG

- 4-Bromoisoquinoline(1532-97-4) Chemical Properties,Uses,Production.

- 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7 - Benchchem.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- Mass Spectrometry - Fragmentation P

Sources

- 1. 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7 [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 6. innospk.com [innospk.com]

- 7. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [guidechem.com]

4-Bromoisoquinoline-6-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of bromine and a carboxylic acid moiety, as seen in 4-Bromoisoquinoline-6-carboxylic acid (CAS Number: 1092351-73-0), further enhances its utility as a versatile building block for the synthesis of novel therapeutics.[1] This technical guide offers an in-depth perspective on the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the drug-like properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1092351-73-0 (also cited as 1637280-23-9) | [2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [2] |

| Molecular Weight | 252.06 g/mol | [2] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to have limited aqueous solubility, with better solubility in organic solvents like DMSO and methanol. | [3] |

The structure of 4-Bromoisoquinoline-6-carboxylic acid combines two key reactive handles. The bromine atom at the 4-position is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The carboxylic acid at the 6-position provides a handle for amide bond formation, esterification, or can act as a bioisostere for other acidic functional groups.[1][4] This dual functionality makes it a powerful scaffold for library synthesis and lead optimization campaigns.

Synthesis Strategies: A Proposed Approach

A forward synthesis could commence from a suitable isoquinoline precursor. One potential pathway involves the following key transformations:

-

Nitration of Isoquinoline: Introduction of a nitro group, likely at the 5- or 8-position, followed by reduction to the corresponding amine.

-

Sandmeyer Reaction: Conversion of the amino group to a nitrile (cyano group) via a diazonium salt intermediate.

-

Bromination: Regioselective bromination of the isoquinoline ring. The directing effects of the existing substituents will be crucial.

-

Hydrolysis: Conversion of the nitrile to a carboxylic acid under acidic or basic conditions.

An alternative approach could involve the direct bromination of an isoquinoline derivative already bearing a precursor to the carboxylic acid at the 6-position. The synthesis of related 6-bromoisoquinoline has been achieved from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[5]

Hypothetical Step-by-Step Protocol:

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by experienced synthetic chemists.

-

Synthesis of 6-Aminoisoquinoline: This can be achieved through nitration of isoquinoline followed by reduction of the resulting nitroisoquinoline.

-

Synthesis of 6-Cyanoisoquinoline: The 6-aminoisoquinoline can be converted to the corresponding nitrile via a Sandmeyer reaction using sodium nitrite and a copper(I) cyanide.

-

Bromination of 6-Cyanoisoquinoline: The 6-cyanoisoquinoline can be subjected to electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.[6] The regioselectivity of this step will be critical.

-

Hydrolysis to 4-Bromoisoquinoline-6-carboxylic acid: The resulting 4-bromo-6-cyanoisoquinoline can be hydrolyzed to the final product under strong acidic or basic conditions, followed by neutralization to precipitate the carboxylic acid.

Spectroscopic Characterization: Predicted Signatures

Detailed spectroscopic data for 4-Bromoisoquinoline-6-carboxylic acid is not currently available in public databases. However, based on the analysis of related compounds, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton is anticipated at a downfield chemical shift (around 12-13 ppm), though this can be exchangeable with D₂O.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline core. The carbon atom of the carboxylic acid group is expected to resonate in the downfield region (around 165-175 ppm).[7] The carbon atoms attached to the bromine and nitrogen will also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700-1730 cm⁻¹.[7] Characteristic C=C and C=N stretching vibrations from the isoquinoline ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 4-bromoisoquinoline-6-carboxylic acid scaffold is of significant interest in the development of targeted therapies, particularly in oncology. The isoquinoline and quinoline cores are found in numerous enzyme inhibitors, and the dual functionality of this specific molecule makes it an attractive starting point for the synthesis of potent and selective inhibitors.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[8] The mechanism of action of many PARP inhibitors involves mimicking the nicotinamide moiety of NAD⁺, the substrate for PARP enzymes.[9] The isoquinolinone scaffold, which can be synthesized from isoquinoline derivatives, is a key component of several potent PARP inhibitors.[10] The carboxylic acid group of 4-bromoisoquinoline-6-carboxylic acid can be converted to a primary amide, a key pharmacophoric feature for PARP inhibition. The bromine atom provides a versatile handle for introducing further structural diversity to optimize potency and selectivity.[11]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[1] The structural similarity of 4-bromoisoquinoline-6-carboxylic acid to these inhibitors suggests its potential as a scaffold for the development of novel DHODH inhibitors with applications in oncology and immunology.

Handling and Safety

As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromoisoquinoline-6-carboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromoisoquinoline-6-carboxylic acid is a strategically functionalized building block with significant potential for the discovery and development of novel therapeutics. Its dual reactive sites—the bromine atom and the carboxylic acid—provide a versatile platform for the synthesis of diverse compound libraries targeting a range of biological targets, most notably PARP and DHODH. While a detailed, validated synthetic protocol and comprehensive spectroscopic data are yet to be published in the public domain, the information presented in this guide, based on the chemistry of related compounds, provides a solid foundation for researchers to explore the utility of this promising scaffold in their drug discovery programs.

References

Sources

- 1. 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline, 4-bromo- [webbook.nist.gov]

- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. The development of PARP inhibitors in ovarian cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Synthesis of 4-Bromoisoquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinoline-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a "privileged structure," appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 6-position provides two orthogonal points for further chemical modification, making it an invaluable intermediate for the synthesis of complex molecular architectures and for structure-activity relationship (SAR) studies.

The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or as a bioisostere for other functional groups, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] This guide provides a comprehensive overview of the structure, properties, and plausible synthetic routes to 4-Bromoisoquinoline-6-carboxylic acid, offering insights for its application in drug development.

Structure and Physicochemical Properties

The structure of 4-Bromoisoquinoline-6-carboxylic acid is characterized by a fused benzene and pyridine ring system, with a bromine atom at the C-4 position and a carboxylic acid group at the C-6 position.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1637280-23-9 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| Appearance | Off-white to light yellow solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in methanol. | General chemical knowledge |

| pKa | Estimated to be around 3-4 for the carboxylic acid | General chemical knowledge |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene and pyridine rings will exhibit characteristic coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline ring system. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm. The carbon atom attached to the bromine (C-4) will also have a characteristic chemical shift.[2]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the bromine atom.[4]

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of 4-Bromoisoquinoline-6-carboxylic acid presents a challenge in achieving the desired substitution pattern. A plausible retrosynthetic analysis suggests a few strategic approaches. The primary disconnections can be made by either constructing the isoquinoline ring system with the substituents already in place or by functionalizing a pre-formed isoquinoline core.

Retrosynthetic analysis of 4-Bromoisoquinoline-6-carboxylic acid.

Two primary synthetic strategies emerge from this analysis:

-

Late-stage Bromination: This approach involves the synthesis of isoquinoline-6-carboxylic acid followed by the introduction of the bromine atom at the C-4 position.

-

Early Introduction of Substituents: This strategy focuses on building the isoquinoline ring from precursors that already contain the desired functionalities or their precursors.

Given the potential for poor regioselectivity in the direct bromination of the isoquinoline ring, a more controlled synthesis is often preferred. Below are detailed protocols for two plausible synthetic routes.

Synthetic Route 1: Pomeranz-Fritsch Reaction followed by Functional Group Interconversion

This route utilizes the Pomeranz-Fritsch reaction to construct the isoquinoline core from a substituted benzaldehyde and an aminoacetal.[5][6] The carboxylic acid functionality is introduced from a methyl group via oxidation, and the bromine is introduced via a Sandmeyer reaction.[7][8]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromoisoquinoline(1532-97-4) 13C NMR [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 4-Bromoisoquinoline(1532-97-4) MS spectrum [chemicalbook.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

A Technical Guide to the Discovery of Novel USP7 Inhibitors: A Case Study on the Isoquinoline Carboxylic Acid Scaffold

Disclaimer: This document outlines a representative drug discovery cascade for a potent and selective USP7 inhibitor. The compound "4-Bromoisoquinoline-6-carboxylic acid" is used as a hypothetical lead candidate to illustrate the scientific principles and experimental workflows involved. As of this writing, there is no publicly available scientific literature identifying this specific molecule as a validated USP7 inhibitor. The data and experimental outcomes presented herein are illustrative examples based on established methodologies in the field.

Introduction: Ubiquitin-Specific Protease 7 (USP7) as a Compelling Oncology Target

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. Within this system, deubiquitinating enzymes (DUBs) act as crucial regulators by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a high-value therapeutic target in oncology due to its central role in regulating the stability of key proteins involved in cancer progression.[3][4][5]

USP7's influence is extensive, impacting DNA damage repair, epigenetic modulation, and immune response.[2][6] However, its most studied role is within the p53-MDM2 axis. The tumor suppressor protein p53 is a cornerstone of cancer prevention, inducing cell cycle arrest and apoptosis in response to cellular stress. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and subsequent degradation. USP7 deubiquitinates and stabilizes MDM2, which in turn promotes the degradation of p53.[1][6][7] Consequently, in many cancers where USP7 is overexpressed, its heightened activity leads to the suppression of p53's tumor-fighting capabilities.[1][4]

This molecular logic establishes a clear therapeutic hypothesis: inhibiting USP7 should destabilize MDM2, leading to the accumulation and reactivation of wild-type p53, ultimately triggering apoptosis in cancer cells.[5][6] This makes the discovery of potent and selective USP7 inhibitors a highly sought-after goal in modern drug development.[4]

Caption: The USP7-MDM2-p53 signaling axis.

Part 1: The Discovery Campaign for a Novel Inhibitor

The journey to identify a clinical candidate is a multi-step process that begins with screening vast chemical libraries and progressively refines "hits" into highly optimized "leads."

High-Throughput Screening (HTS) and Hit Identification

The foundation of our hypothetical discovery program was a robust biochemical assay designed for high-throughput screening. The objective was to identify small molecules that could inhibit the enzymatic activity of purified, recombinant human USP7 protein.

Experimental Protocol: Fluorogenic USP7 Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

-

Enzyme Solution: Recombinant full-length human USP7 is diluted in Assay Buffer to a final concentration of 2 nM.

-

Substrate Solution: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) is diluted in Assay Buffer to a final concentration of 100 nM.

-

Test Compounds: Library compounds are serially diluted in 100% DMSO and then further diluted in Assay Buffer.

-

-

Assay Procedure (384-well format):

-

Dispense 5 µL of test compound solution or DMSO (vehicle control) into assay wells.

-

Add 10 µL of the Enzyme Solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 10 µL of the Substrate Solution to each well.

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm) at 2-minute intervals for 60 minutes.

-

-

Data Analysis:

-

The rate of increase in fluorescence (RFU/min) is calculated for each well.

-

The percent inhibition is determined relative to the high (no enzyme) and low (DMSO vehicle) controls.

-

Compounds showing >50% inhibition at a screening concentration of 10 µM are flagged as "hits."

-

From a library of over 200,000 diverse compounds, this HTS campaign identified several chemical scaffolds of interest. Among them, a series of isoquinoline-based molecules showed consistent, dose-dependent inhibition. The initial hit, isoquinoline-6-carboxylic acid , exhibited an IC₅₀ of 8.5 µM. While modest, its favorable physicochemical properties and novel structure made it an attractive starting point for a medicinal chemistry program.

Hit-to-Lead: Structure-Activity Relationship (SAR) Optimization

The goal of the hit-to-lead phase is to systematically modify the initial hit scaffold to improve potency, selectivity, and drug-like properties. Our chemists initiated an SAR exploration around the isoquinoline core.

Key insights from this phase included:

-

Halogenation at Position 4: Introduction of a bromine atom at the C4 position of the isoquinoline ring resulted in a significant increase in potency. This suggests a critical interaction with a hydrophobic pocket within the enzyme's binding site.

-

Carboxylic Acid Position: Moving the carboxylic acid from the C7 to the C6 position was found to be optimal, likely improving a key hydrogen-bonding interaction.

-

Other Substitutions: Exploration of other positions with various functional groups did not yield improvements, highlighting the specific importance of the 4-bromo and 6-carboxy moieties.

This iterative process of design, synthesis, and testing led to the identification of 4-Bromoisoquinoline-6-carboxylic acid as our lead compound.

| Compound | R1 | R2 | USP7 IC₅₀ (µM) |

| Hit 1 | H | 7-COOH | 8.5 |

| Analog 1.1 | H | 6-COOH | 2.1 |

| Analog 1.2 | 4-Cl | 6-COOH | 0.45 |

| Analog 1.3 | 4-F | 6-COOH | 0.82 |

| Lead Compound | 4-Br | 6-COOH | 0.09 |

| Caption: Illustrative SAR data for the isoquinoline series. |

Part 2: In-Depth Characterization of the Lead Candidate

With a potent lead compound in hand, the focus shifts to rigorous validation of its biological activity, selectivity, and mechanism of action.

Cellular Potency and On-Target Engagement

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment. We evaluated our lead compound in a multiple myeloma cell line (MM.1S), which is known to be sensitive to USP7 inhibition.[6]

Experimental Protocol: Western Blot for Target Engagement

-

Cell Culture and Treatment: MM.1S cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with increasing concentrations of 4-Bromoisoquinoline-6-carboxylic acid (0.01 to 10 µM) for 24 hours.

-

Lysate Preparation: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein (20 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against MDM2, p53, p21 (a p53 target gene), and a loading control (e.g., GAPDH).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

Treatment with our lead compound led to a dose-dependent decrease in MDM2 levels and a corresponding increase in p53 and p21 protein levels, confirming on-target engagement in a cellular context. The cellular EC₅₀ for p53 accumulation was determined to be 0.25 µM.

Selectivity and Mechanism of Action

A critical attribute of a high-quality chemical probe and future drug is selectivity. Cross-reactivity with other DUBs could lead to off-target effects and toxicity.[8]

-

Selectivity Profiling: The lead compound was screened against a panel of 40 other DUBs at a concentration of 10 µM. No significant inhibition (>50%) was observed for any other DUB, demonstrating a high degree of selectivity for USP7.[6]

-

Mechanism of Action: To understand how the compound binds, co-crystallography studies with the USP7 catalytic domain were initiated. The resulting crystal structure revealed that 4-Bromoisoquinoline-6-carboxylic acid binds to an allosteric site, approximately 12 Å away from the catalytic cysteine.[9] The bromine atom occupies a well-defined hydrophobic pocket, and the carboxylic acid forms a key salt bridge with a lysine residue. This allosteric binding mode induces a conformational change that disrupts the catalytic triad, preventing substrate binding and cleavage. This is a desirable mechanism as it can offer greater selectivity over inhibitors that target the highly conserved catalytic site.[9][10]

Caption: A generalized workflow for USP7 inhibitor discovery.

In Vivo Anti-Tumor Activity

The ultimate preclinical validation is demonstrating efficacy in a living organism. A mouse xenograft model of multiple myeloma was used to evaluate the anti-tumor activity of 4-Bromoisoquinoline-6-carboxylic acid.

-

Study Design: Immunocompromised mice were subcutaneously implanted with MM.1S cells. Once tumors reached an average volume of 150 mm³, mice were randomized into two groups: vehicle control and the lead compound (administered orally at 50 mg/kg, once daily).

-

Results: The compound was well-tolerated with no significant body weight loss. Treatment resulted in statistically significant tumor growth inhibition compared to the vehicle control group. Analysis of tumors post-study confirmed increased p53 levels, demonstrating target engagement in vivo. Such studies provide the first evidence of in vivo anti-tumor activity for a USP7 inhibitor.[8][11]

Part 3: Conclusions and Future Directions

The discovery of 4-Bromoisoquinoline-6-carboxylic acid as a hypothetical, potent, and selective allosteric inhibitor of USP7 illustrates a successful structure-based drug design campaign. The compound demonstrates robust on-target activity in cellular models and significant anti-tumor efficacy in vivo.

Despite promising preclinical data for many USP7 inhibitors developed by the scientific community, a significant challenge remains: as of early 2026, no USP7 inhibitor has successfully advanced into human clinical trials.[3][8][9][12] The reasons are multifaceted and may include challenges in achieving the required therapeutic index or unforeseen toxicities.

Future research will focus on:

-

Advanced Preclinical Toxicology: Rigorous safety and toxicology studies to ensure a sufficient therapeutic window.

-

Combination Therapies: Exploring synergistic effects with other anti-cancer agents, such as BCL2 inhibitors (e.g., venetoclax) in acute myeloid leukemia (AML) or standard chemotherapeutics.[7][12][13]

-

Biomarker Development: Identifying patient populations most likely to respond to USP7 inhibition, potentially those with wild-type p53 tumors.

The continued development of novel agents targeting USP7 holds immense promise for a new generation of targeted cancer therapies.[4]

References

-

Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment. Taylor & Francis Online. [Link]

-

Highlights in USP7 inhibitors for cancer treatment. Frontiers. [Link]

-

What are the therapeutic applications for USP7 inhibitors? Patsnap Synapse. [Link]

-

Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects. MDPI. [Link]

-

Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity. ACS Publications. [Link]

-

What USP7 inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

-

Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies. ACS Publications. [Link]

-

Highlights in USP7 inhibitors for cancer treatment. Frontiers. [Link]

-

Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. PubMed Central. [Link]

-

USP7 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity. PubMed. [Link]

-

Novel small molecule USP7 Inhibitors for p53 activation and cancer therapy. Grantome. [Link]

-

Discovery of Ubiquitin-Specific Protease 7 (USP7) Inhibitors With Novel Scaffold Structures by Virtual Screening, Molecular Dynamics Simulation, and Biological Evaluation. PubMed. [Link]

-

Discovery of USP7 small-molecule allosteric inhibitors. PubMed. [Link]

-

Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. PubMed. [Link]

-

(PDF) USP7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. ResearchGate. [Link]

-

USP7: structure, substrate specificity, and inhibition. PubMed Central. [Link]

-

SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. [Link]

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Institutes of Health. [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. frontiersin.org [frontiersin.org]

- 5. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of USP7 small-molecule allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Role of 4-Bromoisoquinoline-6-carboxylic Acid in p53 Regulation

A Hypothetical Exploration of a Novel p53 Activator

Disclaimer: As of the latest literature review, a direct, experimentally validated role for 4-Bromoisoquinoline-6-carboxylic acid in the regulation of the p53 tumor suppressor has not been established. This guide is presented as a forward-looking, hypothetical framework for researchers, scientists, and drug development professionals. It outlines a comprehensive, scientifically rigorous approach to investigate the potential of this compound as a novel modulator of the p53 pathway, a critical target in oncology. This document will leverage established principles of p53 biology and drug discovery to propose a potential mechanism of action and a detailed experimental roadmap.

Introduction: The Enduring Quest for p53 Reactivation in Oncology

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a pivotal transcription factor in preventing cancer formation.[1][2] In response to a myriad of cellular stressors, including DNA damage, oncogene activation, and hypoxia, p53 orchestrates a variety of cellular responses such as cell cycle arrest, senescence, and apoptosis, thereby maintaining genomic integrity.[1][3][4] The critical role of p53 is underscored by the fact that the TP53 gene is mutated in over 50% of all human cancers.[2] In many remaining malignancies where p53 remains wild-type, its tumor-suppressive functions are often abrogated through the overexpression of its principal negative regulators, MDM2 and MDMX.[5][6]

MDM2, an E3 ubiquitin ligase, directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] This interaction keeps p53 levels low in unstressed cells.[3] Consequently, the disruption of the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells harboring wild-type p53.[6][7][8] This has led to the development of several small molecule inhibitors, such as the nutlin family, that occupy the p53-binding pocket on MDM2, thereby liberating p53 to exert its tumor-suppressive functions.[5][8]

This guide puts forth a hypothetical investigation into 4-Bromoisoquinoline-6-carboxylic acid , a compound with structural motifs that suggest a potential for interaction with protein targets. Given the prevalence of isoquinoline scaffolds in pharmacologically active compounds, we propose to explore its potential as a novel modulator of the p53 signaling pathway, possibly through the inhibition of the p53-MDM2 interaction.

Part 1: Proposed Mechanism of Action and Initial Hypothesis

Our central hypothesis is that 4-Bromoisoquinoline-6-carboxylic acid acts as a stabilizer of p53 by disrupting the protein-protein interaction between p53 and its negative regulator, MDM2. The isoquinoline core could serve as a scaffold to position the bromo and carboxylic acid functionalities to interact with key residues within the hydrophobic p53-binding pocket of MDM2.

Proposed Signaling Pathway

Caption: Proposed mechanism of p53 activation by 4-Bromoisoquinoline-6-carboxylic acid.

Part 2: A Phased Experimental Approach to Validate the Hypothesis

A multi-tiered approach is essential to systematically evaluate the effect of 4-Bromoisoquinoline-6-carboxylic acid on the p53 pathway.

Phase 1: In Vitro Characterization of Target Engagement

The initial phase focuses on determining if the compound directly interacts with the proposed target, MDM2, and disrupts the p53-MDM2 complex.

1.1. Competitive Binding Assays

-

Rationale: To provide quantitative data on the affinity of the compound for MDM2 and its ability to compete with p53 binding.

-

Methodology: A fluorescence polarization (FP) assay is a robust method. A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2. The binding results in a high FP signal. The addition of a competitive inhibitor, like 4-Bromoisoquinoline-6-carboxylic acid, would displace the peptide, leading to a decrease in the FP signal.

-

Data Output: IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the p53-MDM2 interaction.

1.2. Isothermal Titration Calorimetry (ITC)

-

Rationale: To obtain a complete thermodynamic profile of the binding interaction, confirming a direct interaction and determining the binding affinity (Kd).

-

Methodology: Recombinant MDM2 protein is placed in the sample cell of the calorimeter, and a solution of 4-Bromoisoquinoline-6-carboxylic acid is titrated into the cell. The heat released or absorbed upon binding is measured.

-

Data Output: Dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS) of binding.

1.3. Cellular Thermal Shift Assay (CETSA)

-

Rationale: To confirm target engagement within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Methodology: Cells are treated with the compound or vehicle. The cells are then heated to various temperatures, lysed, and the soluble fraction is analyzed by Western blot for MDM2 levels.

-

Data Output: A shift in the melting curve of MDM2 in the presence of the compound compared to the control.

Phase 2: Cellular Assays to Determine the Effect on the p53 Pathway

This phase aims to elucidate the cellular consequences of the compound's activity. Cancer cell lines with wild-type p53 (e.g., HCT116, A549) and p53-null cell lines (e.g., H1299) should be used to demonstrate p53-dependent effects.

2.1. Analysis of p53 and Target Gene Expression

-

Rationale: To determine if the compound leads to an accumulation of p53 protein and the transcriptional activation of its downstream targets.

-

Methodologies:

-

Western Blotting: To measure the protein levels of p53, MDM2, and p21 (a key p53 target gene product involved in cell cycle arrest).

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of p53 target genes such as CDKN1A (p21), BAX, and PUMA.

-

-

Data Output: Fold-change in protein and mRNA levels in treated versus untreated cells.

2.2. p53 Transcriptional Activity Reporter Assay

-

Rationale: To specifically and quantitatively measure the compound's effect on the transcriptional activity of p53.[9][10][11]

-

Methodology: A luciferase reporter assay system can be employed.[10][12] Cells are transfected with a plasmid containing a luciferase gene under the control of a p53-responsive promoter. An increase in luciferase activity upon compound treatment indicates p53 activation.

-

Data Output: Luminescence signal, indicative of p53 transcriptional activity.

2.3. Immunofluorescence and Subcellular Localization

-

Rationale: To visualize the accumulation and nuclear localization of p53, which is essential for its function as a transcription factor.

-

Methodology: Cells are treated with the compound, fixed, permeabilized, and stained with an anti-p53 antibody. The cellular localization of p53 is then visualized using fluorescence microscopy.

-

Data Output: Micrographs showing the subcellular distribution of p53.

Phase 3: Functional Assays to Assess Anti-Tumor Activity

The final phase is to determine if the activation of p53 by the compound translates into anti-cancer effects.

3.1. Cell Cycle Analysis

-

Rationale: To determine if the compound induces cell cycle arrest, a known consequence of p53 activation.[13]

-

Methodology: Cells are treated with the compound, and their DNA is stained with a fluorescent dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Data Output: Histograms and quantitative data showing the distribution of cells in the different phases of the cell cycle.

3.2. Apoptosis Assays

-

Rationale: To assess the ability of the compound to induce programmed cell death, a key tumor-suppressive function of p53.[3]

-

Methodology:

-

Annexin V/PI Staining: To detect early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

-

Caspase-3/7 Activity Assay: To measure the activity of executioner caspases, which are key mediators of apoptosis.

-

-

Data Output: Percentage of apoptotic cells and relative caspase activity.

Experimental Workflow Diagram

Caption: A systematic workflow for the investigation of 4-Bromoisoquinoline-6-carboxylic acid.

Part 3: Data Interpretation and Future Directions

Quantitative Data Summary

| Assay | Parameter | Expected Outcome for an Active Compound |

| Fluorescence Polarization | IC₅₀ | Low micromolar to nanomolar range |

| Isothermal Titration Calorimetry | K_d | Strong binding affinity (nanomolar range) |

| Western Blot | Protein Levels | Increased p53 and p21; no change or slight increase in MDM2 |

| qRT-PCR | mRNA Levels | Increased CDKN1A, BAX, PUMA transcripts |

| Luciferase Reporter Assay | Fold Activation | Significant increase in luciferase activity |

| Cell Cycle Analysis | Cell Population | Accumulation of cells in G1 and/or G2/M phase |

| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase in Annexin V-positive cells |

A successful outcome from this comprehensive investigation would be the characterization of 4-Bromoisoquinoline-6-carboxylic acid as a novel p53-MDM2 inhibitor. Positive results would warrant further preclinical development, including:

-

Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in mouse xenograft models.

-

Toxicology and Safety Pharmacology: Comprehensive studies to assess the safety profile of the compound.

Conclusion

While the direct role of 4-Bromoisoquinoline-6-carboxylic acid in p53 regulation remains to be elucidated, this guide provides a robust and scientifically grounded framework for its investigation. By systematically progressing from in vitro target engagement to cellular and functional assays, researchers can effectively determine the potential of this and other novel compounds to modulate the p53 pathway. The quest for new p53 activators is a critical endeavor in cancer drug discovery, and the exploration of novel chemical scaffolds is paramount to developing the next generation of targeted therapies.

References

- Levine, A. J. (2020). p53: 800 million years of evolution and 40 years of discovery.

- Wang, S., Sun, W., & Zhao, Y. (2019). MDM2-p53 pathway in cancer: a review of the latest developments. European Journal of Medicinal Chemistry, 179, 556-565.

- Kastan, M. B., & Bartek, J. (2004). Cell-cycle checkpoints and cancer.

- Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Bove, B. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.

- Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual review of pharmacology and toxicology, 49, 223-241.

- Bykov, V. J., Eriksson, S. E., Bianchi, J., & Wiman, K. G. (2018). Targeting mutant p53 for efficient cancer therapy.

- Aubrey, B. J., Kelly, G. L., Janic, A., Herold, M. J., & Strasser, A. (2018). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?.

- Oliner, J. D., & Hupp, T. R. (2016). The p53-MDM2 nexus: a paradigm for targeted cancer therapy. Expert opinion on therapeutic targets, 20(12), 1435-1447.

- Kubbutat, M. H., Jones, S. N., & Vousden, K. H. (1997). Regulation of p53 stability by Mdm2.

- Harris, S. L., & Levine, A. J. (2005). The p53 pathway: positive and negative feedback loops. Oncogene, 24(17), 2899-2908.

-

Assay Genie. (n.d.). p53 Transcription Factor Activity Assay. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human p53 Assay Kit. Retrieved from [Link]

-

RayBiotech. (n.d.). Human p53 Transcription Factor Activity Assay Kit. Retrieved from [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.

- Joerger, A. C., & Fersht, A. R. (2016). The p53 pathway: origins, dynamics, and network-level complexity. Annual review of biochemistry, 85, 247-271.

-

PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. (2015). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

- Lane, D. P., & Levine, A. J. (2010). p53 research: the past thirty years and the next thirty years. Cold Spring Harbor perspectives in biology, 2(12), a000893.

- Verhaegh, G. W., Richard, M. J., & Hainaut, P. (1997). Regulation of p53 by metal ions and by antioxidants: dithiocarbamate down-regulates p53 DNA-binding activity by increasing the intracellular level of copper. Molecular and cellular biology, 17(10), 5699-5706.

-

Imperial College London. (n.d.). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Retrieved from [Link]

- Hafner, A., Bulyk, M. L., Jambhekar, A., & Lahav, G. (2019). The multiple mechanisms that regulate p53 activity and cell fate. Nature reviews Molecular cell biology, 20(4), 199-210.

- Kruse, J. P., & Gu, W. (2009).

- Wu, J., et al. (2022). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 27(19), 6293.

- Al-Sanea, M. M., et al. (2022). 2-(3-Bromophenyl)

-

NCBI. (n.d.). The Regulation of p53 Growth Suppression. Retrieved from [Link]

- Bian, X., et al. (2025). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Metabolism, 162, 156334.

- Bourdon, J. C., et al. (2005). p53 isoforms can regulate p53 transcriptional activity. Genes & development, 19(18), 2122-2137.

- Vilas-Boas, R. J., et al. (2022). Mechanistic Insights of a p53-Targeting Small Molecule. International Journal of Molecular Sciences, 23(21), 13324.

Sources

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. p53 signaling pathway - Cell growth and death - Immunoway [immunoway.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

- 9. assaygenie.com [assaygenie.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. raybiotech.com [raybiotech.com]

- 12. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

early-stage research on 4-Bromoisoquinoline-6-carboxylic acid derivatives

An In-Depth Technical Guide to Early-Stage Research on 4-Bromoisoquinoline-6-Carboxylic Acid Derivatives

Foreword: The Strategic Value of the Isoquinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The isoquinoline scaffold is a prominent member of this elite group.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of numerous natural alkaloids with potent biological activity, including morphine and berberine.[3][4] Its rigid structure provides a well-defined three-dimensional arrangement for substituents, enabling precise interactions with biological targets. The presence of the nitrogen atom also offers opportunities for hydrogen bonding and influences the molecule's overall physicochemical properties.

This guide focuses on a particularly versatile variant: 4-Bromoisoquinoline-6-carboxylic acid . This specific substitution pattern is not arbitrary; it is a strategic design choice for creating a diverse chemical library for early-stage drug discovery. The bromine atom at the C4 position is a synthetic linchpin, perfectly suited for modern cross-coupling reactions, while the carboxylic acid at the C6 position provides a handle for modulating solubility, cell permeability, and target engagement through amide or ester linkages. We will explore the synthesis of this core, strategies for its diversification, and the methodologies for evaluating the resulting derivatives, providing a comprehensive roadmap for researchers in the field.

Part 1: Synthesis of the Core Scaffold: 4-Bromoisoquinoline-6-carboxylic acid

The construction of the core molecule is the foundational step of the research program. While numerous methods exist for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, the Pomeranz-Fritsch reaction offers a robust and adaptable route for accessing the required substitution pattern.[2][5] The logic behind this choice is its tolerance for various substituents on the starting benzaldehyde, which is critical for our target.

Our proposed synthesis is a multi-step process designed for reliability and scalability.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to the 4-Bromoisoquinoline-6-carboxylic acid core.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step yields a stable, characterizable intermediate. Standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) must be used to confirm the structure and purity of the product at each stage before proceeding to the next, ensuring the integrity of the final compound.

Step 1: Schiff Base Formation

-

To a solution of 4-bromo-3-methoxybenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.1 eq).

-

Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

-

Reflux the mixture for 12-16 hours until no more water is collected.

-

Cool the reaction mixture and concentrate under reduced pressure to yield the crude Schiff base, which is used directly in the next step.

-

Causality: The removal of water drives the equilibrium towards the formation of the imine (Schiff base), ensuring a high conversion rate. Toluene is an excellent solvent for this azeotropic distillation.

-

Step 2: Pomeranz-Fritsch Cyclization

-

Slowly add the crude Schiff base from the previous step to an excess of concentrated sulfuric acid (or polyphosphoric acid) at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution to pH 8-9.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromo-6-methoxyisoquinoline. Purify by column chromatography.

-

Causality: The strong acid protonates the acetal and catalyzes the electrophilic aromatic substitution reaction, leading to the cyclized isoquinoline core.

-

Step 3: Demethylation

-

Dissolve the purified 4-bromo-6-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

-

Add a solution of boron tribromide (BBr₃, 1.2 eq) in dichloromethane dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 4-bromo-6-hydroxyisoquinoline.

-

Causality: BBr₃ is a powerful Lewis acid that selectively cleaves aryl methyl ethers, a critical step to unmask the hydroxyl group for subsequent functionalization.

-

Step 4 & 5: Triflation and Carboxylation

-

Triflation: Dissolve the 4-bromo-6-hydroxyisoquinoline (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C. Add triflic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 1 hour. The resulting triflate is often sufficiently pure for the next step after an aqueous workup.

-

Carboxylation: To a solution of the crude triflate in a mixture of DMF and methanol, add palladium(II) acetate (0.05 eq), 1,3-bis(diphenylphosphino)propane (dppp, 0.1 eq), and triethylamine (3.0 eq).

-

Saturate the solution with carbon monoxide (CO) gas by bubbling it through the mixture, then maintain the reaction under a CO atmosphere (balloon or Parr shaker).

-

Heat to 70 °C for 6-8 hours.

-

After cooling, perform an acidic workup to protonate the carboxylate, and purify the final product, 4-Bromoisoquinoline-6-carboxylic acid, by recrystallization or column chromatography.

-

Causality: The hydroxyl group is a poor leaving group for palladium catalysis. Converting it to a triflate creates an excellent leaving group. The subsequent palladium-catalyzed carbonylation is a robust method for installing the carboxylic acid moiety.[6]

-

Part 2: Derivative Library Synthesis

The power of the 4-bromoisoquinoline-6-carboxylic acid scaffold lies in its capacity for orthogonal functionalization. The C4-Bromine bond is ideal for metal-catalyzed cross-coupling, while the C6-Carboxylic acid is suited for condensation reactions.

Diversification Strategies

Caption: Orthogonal diversification strategy for the target scaffold.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl or heteroaryl group at the C4 position.

-

In a microwave vial, combine 4-bromoisoquinoline-6-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (3.0 eq).

-

Add a degassed solvent mixture, typically dioxane/water (4:1).

-

Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.

-

After cooling, acidify the mixture with 1N HCl to pH ~3-4.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by preparative HPLC or column chromatography.

-

Expertise & Experience: While traditional heating works, microwave irradiation dramatically reduces reaction times and often improves yields by minimizing byproduct formation. The choice of a palladium catalyst and base is crucial and may require screening for optimal results with different boronic acids.

-

Part 3: Biological Evaluation and SAR

The choice of biological assays depends on the therapeutic target. Given the prevalence of quinoline and isoquinoline cores in kinase inhibitors and anti-proliferative agents, we will focus on this area.[7][8]

Primary Assay: In Vitro Kinase Inhibition

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold-standard for HTS and lead optimization.

-

Kinase Reaction:

-

Prepare a reaction mix containing the kinase of interest, its specific substrate peptide, and ATP in kinase reaction buffer.

-

In a 384-well plate, dispense the test compounds (derivatives) at various concentrations.

-

Add the kinase reaction mix to each well to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

Calculate the percentage of inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the inhibition data against compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Illustrative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical but plausible data for a series of derivatives targeting a hypothetical kinase (e.g., a receptor tyrosine kinase). This illustrates the iterative process of lead optimization.

Table 1: Hypothetical SAR Data for 4-Bromoisoquinoline-6-carboxylic Acid Derivatives

| Compound ID | C4-Substituent (R¹) | C6-Amide (R²) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |

| Core-001 | -Br | -OH (acid) | >10,000 | >10,000 |

| SAR-001 | 4-Fluorophenyl | -OH (acid) | 1,250 | 5,600 |

| SAR-002 | 3-Aminophenyl | -OH (acid) | 870 | 3,400 |

| SAR-003 | 4-Fluorophenyl | -NH-(CH₂)₂-OH | 210 | 950 |

| SAR-004 | 4-Fluorophenyl | -NH-Cyclopropyl | 45 | 150 |

| SAR-005 | 3-Aminophenyl | -NH-Cyclopropyl | 12 | 35 |

Analysis of SAR:

-

Initial Hit: Replacing the C4-Bromine with an aryl group (SAR-001, SAR-002) establishes initial, albeit weak, activity. This suggests a hydrophobic pocket in the target's binding site.

-

C6 Modification: Converting the carboxylic acid to small, polar amides (SAR-003) significantly improves potency. The poor correlation between kinase IC₅₀ and cell proliferation GI₅₀ in earlier compounds suggests poor cell permeability, which is improved by masking the carboxylic acid.

-

Synergy and Optimization: Combining the optimal C4-substituent (3-Aminophenyl, which may form a key hydrogen bond) with a small, rigid C6-amide (cyclopropylamide, SAR-005) leads to a potent lead compound with good cellular activity.

Conclusion

The 4-Bromoisoquinoline-6-carboxylic acid scaffold is a highly strategic starting point for modern drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical matter through robust and well-understood chemical reactions. By combining systematic library synthesis with high-quality biological screening and iterative SAR analysis, research teams can efficiently navigate the complex path from a versatile chemical core to a promising preclinical candidate. The methodologies and insights presented in this guide provide a foundational framework for unlocking the full therapeutic potential of this privileged scaffold.

References

- Verma, A., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01159d]

- Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [URL: https://www.amerigoscientific.

- Pharmaffiliates. (2024). Isoquinoline derivatives and its medicinal activity. Pharmaffiliates. [URL: https://www.pharmaffiliates.

- Schenone, S., et al. (2015). Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739138-00171/978-1-84973-913-8]

- Guidechem. (2022). What is the synthesis of 4-bromoquinoline-6-carboxylic acid? Guidechem. [URL: https://www.guidechem.com/fema/en/4-bromoquinoline-6-carboxylic-acid-10177-79-4-faq.html]

- Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [URL: https://www.pharmaguideline.com/2013/09/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html]

- Autechem. (2024). Exploring 4-Bromoisoquinoline: Properties, Applications, and Manufacturing Insights. Autechem. [URL: https://www.autechem.

- PrepChem.com. Synthesis of 4-Bromoisoquinoline. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-bromoisoquinoline]

- Li, J., et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Chinese Journal of Chemistry. [URL: https://www.researchgate.net/publication/264585644_A_Selective_Synthesis_of_4-Bromoisoquinoline_and_4-Bromoisquinolone]

- ChemScene. 4-Bromoisoquinoline-6-carboxylic acid. ChemScene. [URL: https://www.chemscene.com/products/4-Bromoisoquinoline-6-carboxylic-acid-CS-0039506.html]

- ChemicalBook. 6-Bromoisoquinoline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB1320079_EN.htm]

- Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Exploring-the-Pharmacological-Potential-of-A-Review-Manikandan-Sivakumar/840e6a88b8e053a1e35591c29e2f498007208d13]

- Autechem. (2024). Understanding the Chemical Properties and Applications of 4-Bromoisoquinoline. Autechem. [URL: https://www.autechem.

- Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/35807353/]

- Fares, M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19524451/]

- Jampilek, M., et al. (2005). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. [URL: https://www.researchgate.

- BOC Sciences. CAS 1532-97-4 4-Bromoisoquinoline. BOC Sciences. [URL: https://www.bocsci.com/cas-1532-97-4-4-bromoisoquinoline-item-1293-27088.html]

- ChemShuttle. 4-bromoisoquinoline-8-carboxylic acid. ChemShuttle. [URL: https://www.chemshuttle.com/product/4-bromoisoquinoline-8-carboxylic-acid-1823254-04-1]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 6. chemshuttle.com [chemshuttle.com]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]